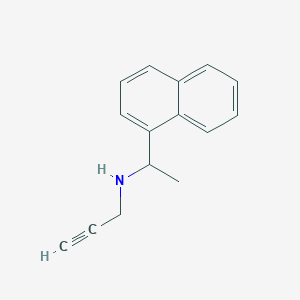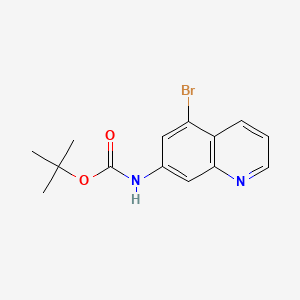
(2S)-thiomorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Thiomorpholine-2-carboxylic acid: is a sulfur-containing heterocyclic compound with the molecular formula C5H9NO2S. It is a derivative of thiomorpholine, where a carboxylic acid group is attached to the second carbon of the thiomorpholine ring
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
(2S)-Thiomorpholine-2-carboxylic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The sulfur atom in the thiomorpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiomorpholines.
Aplicaciones Científicas De Investigación
(2S)-Thiomorpholine-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study biological processes involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-thiomorpholine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The specific pathways depend on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(2S)-Thiomorpholine-2-carboxylic acid: can be compared with other similar compounds, such as:
Thiomorpholine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the thiomorpholine ring.
Other sulfur-containing heterocycles: These compounds may have different functional groups or ring structures, leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2S)-thiomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
ATOPRCUIYMBWLH-BYPYZUCNSA-N |
SMILES isomérico |
C1CS[C@@H](CN1)C(=O)O |
SMILES canónico |
C1CSC(CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)

![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)



![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)


